molecular formula C29H28ClN3O2 B286488 1-[2-[4-(3-Chlorophenyl)piperazino]ethyl]-3-(diphenylmethylene)-2,5-pyrrolidinedione

1-[2-[4-(3-Chlorophenyl)piperazino]ethyl]-3-(diphenylmethylene)-2,5-pyrrolidinedione

Numéro de catalogue B286488
Poids moléculaire: 486 g/mol
Clé InChI: DUNVJMUDRYGZSU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[2-[4-(3-Chlorophenyl)piperazino]ethyl]-3-(diphenylmethylene)-2,5-pyrrolidinedione, commonly known as CP-55940, is a synthetic cannabinoid compound that has garnered significant interest in the scientific research community due to its potential therapeutic applications. CP-55940 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are located in the central and peripheral nervous systems, respectively. The compound was first synthesized in the 1980s and has since been extensively studied for its pharmacological properties.

Mécanisme D'action

CP-55940 exerts its effects by binding to the CB1 and CB2 receptors in the nervous system. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, inflammation, and immune response. CP-55940 acts as a potent agonist of these receptors, activating downstream signaling pathways that lead to its therapeutic effects.
Biochemical and Physiological Effects
CP-55940 has been shown to have a wide range of biochemical and physiological effects in preclinical studies. The compound has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. CP-55940 has also been shown to have anti-convulsant effects in animal models of epilepsy. Additionally, the compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of CP-55940 is its potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, the compound's potency can also be a limitation, as it may lead to off-target effects and toxicity at high doses. Additionally, CP-55940's complex synthesis process and high cost can make it challenging to obtain for research purposes.

Orientations Futures

There are several potential future directions for research on CP-55940. One area of interest is the compound's potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, further research is needed to determine the optimal dosing and administration of CP-55940 for various medical conditions. Finally, the development of more selective and potent synthetic cannabinoids may lead to the discovery of new therapeutic targets and applications.

Méthodes De Synthèse

CP-55940 is a complex compound that requires a multi-step synthesis process. The most common method of synthesis involves the condensation of 4-(3-chlorophenyl)piperazine with 3-(diphenylmethylene)-2,5-pyrrolidinedione in the presence of a base catalyst. The resulting intermediate is then further modified to yield CP-55940. This synthesis method has been optimized over the years to improve yields and reduce impurities.

Applications De Recherche Scientifique

CP-55940 has been studied extensively for its potential therapeutic applications in a variety of medical conditions. The compound has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, making it a promising candidate for the treatment of chronic pain, inflammation, and epilepsy. CP-55940 has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.

Propriétés

Formule moléculaire

C29H28ClN3O2

Poids moléculaire

486 g/mol

Nom IUPAC

3-benzhydrylidene-1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C29H28ClN3O2/c30-24-12-7-13-25(20-24)32-17-14-31(15-18-32)16-19-33-27(34)21-26(29(33)35)28(22-8-3-1-4-9-22)23-10-5-2-6-11-23/h1-13,20H,14-19,21H2

Clé InChI

DUNVJMUDRYGZSU-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCN2C(=O)CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2=O)C5=CC(=CC=C5)Cl

SMILES canonique

C1CN(CCN1CCN2C(=O)CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2=O)C5=CC(=CC=C5)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.